molecular formula C11H13ClF3NO B11761056 (4-Chloro-benzyl)-(1-methyl-2-trifluoromethoxy-ethyl)-amine

(4-Chloro-benzyl)-(1-methyl-2-trifluoromethoxy-ethyl)-amine

Cat. No.: B11761056
M. Wt: 267.67 g/mol
InChI Key: LFAZYLCIEUVAKP-UHFFFAOYSA-N
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Description

(4-Chloro-benzyl)-(1-methyl-2-trifluoromethoxy-ethyl)-amine is an organic compound that features a benzyl group substituted with a chlorine atom and an amine group attached to a trifluoromethoxy ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-benzyl)-(1-methyl-2-trifluoromethoxy-ethyl)-amine typically involves multiple steps. One common method begins with the chlorination of 4-chlorotoluene to produce 4-chlorobenzyl chloride . This intermediate is then reacted with 1-methyl-2-trifluoromethoxy-ethylamine under controlled conditions to yield the final product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-benzyl)-(1-methyl-2-trifluoromethoxy-ethyl)-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-chlorobenzaldehyde, while reduction could produce 4-chlorobenzyl alcohol .

Scientific Research Applications

(4-Chloro-benzyl)-(1-methyl-2-trifluoromethoxy-ethyl)-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Chloro-benzyl)-(1-methyl-2-trifluoromethoxy-ethyl)-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These features make it particularly valuable in pharmaceutical research and development .

Properties

Molecular Formula

C11H13ClF3NO

Molecular Weight

267.67 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-1-(trifluoromethoxy)propan-2-amine

InChI

InChI=1S/C11H13ClF3NO/c1-8(7-17-11(13,14)15)16-6-9-2-4-10(12)5-3-9/h2-5,8,16H,6-7H2,1H3

InChI Key

LFAZYLCIEUVAKP-UHFFFAOYSA-N

Canonical SMILES

CC(COC(F)(F)F)NCC1=CC=C(C=C1)Cl

Origin of Product

United States

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